molecular formula C26H27O2P B12601523 Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- CAS No. 620596-61-4

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-

Cat. No.: B12601523
CAS No.: 620596-61-4
M. Wt: 402.5 g/mol
InChI Key: IFBMOBFQBJZBMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and suitable for continuous operation .

Chemical Reactions Analysis

Types of Reactions

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted phosphine derivatives .

Scientific Research Applications

Photoinitiator in Polymerization

Overview : Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide serves primarily as a photoinitiator in the curing of polymers. It is activated by ultraviolet (UV) light to generate free radicals that initiate polymerization reactions.

Applications :

  • Coatings : Used in UV-curable coatings for wood, plastics, and metals. It enhances the hardness and durability of the final product.
  • Adhesives and Sealants : Employed in formulations that require rapid curing under UV light.
  • 3D Printing : Utilized in resin-based 3D printing technologies where rapid polymerization is crucial for creating solid structures from liquid resins .

Dental Materials

Overview : In dental applications, phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is incorporated into composite resins to improve mechanical properties and curing efficiency.

Case Studies :

  • A study compared the mechanical properties of experimental resin dental composites containing this photoinitiator against traditional systems. Results indicated that composites with phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide exhibited superior strength and durability (p-values indicating significant differences were reported as low as 0.00001) .
  • It has been shown to enhance the bonding strength of dental adhesives when used at optimal concentrations (0.4 wt% and 1 wt%) .

Safety and Toxicological Assessments

Overview : Safety assessments are critical for understanding the implications of using phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide in consumer products.

Findings :

  • Irritation Tests : Studies indicated slight conjunctival irritation in animal models but no severe toxicity was observed during repeated applications .
  • Reproductive Toxicity : Research has classified the compound with potential reproductive toxicity based on observed effects in high-dose studies . Specifically, adverse effects on fertility were noted in male subjects exposed to high concentrations.

Summary of Applications

Application AreaSpecific UsesKey Benefits
PhotopolymerizationCoatings, adhesives, sealantsRapid curing and enhanced durability
Dental MaterialsComposite resins for fillingsImproved mechanical properties
3D PrintingResin-based printingQuick solidification

Mechanism of Action

The mechanism of action of phosphine, phenylbis(2,4,6-trimethylbenzoyl)- involves the absorption of ultraviolet light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is due to its ability to generate a high concentration of free radicals upon exposure to light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- is unique due to its high efficiency in generating free radicals and its ability to enhance the polymerization rate and conversion compared to other photoinitiators. Its specific molecular structure allows for optimal performance in various applications, making it a preferred choice in many industrial and research settings .

Biological Activity

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, commonly referred to as phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), is a photoinitiator widely used in various industrial applications, particularly in UV-curable coatings and 3D printing. This article delves into its biological activity, toxicity assessments, and relevant research findings.

Overview of Biological Activity

Photoinitiator Functionality
TPO acts as a photoinitiator that generates free radicals upon exposure to UV light. These free radicals initiate the polymerization process in UV-curable systems, making TPO essential in the production of coatings and adhesives. Its efficiency is often compared against other photoinitiators like camphorquinone and amine systems .

Toxicological Studies

Several studies have evaluated the toxicological profile of TPO, focusing on its effects on various biological systems.

Acute and Chronic Toxicity

  • Acute Toxicity
    In a study assessing acute toxicity, TPO was administered to rats at varying doses (50 mg/kg to 750 mg/kg). The high-dose group exhibited significant health impairment characterized by symptoms such as increased salivation, lethargy, and changes in blood chemistry indicative of liver and kidney stress. Notably, these effects were reversible upon cessation of dosing .
  • Chronic Toxicity
    A 28-day repeated dose toxicity study revealed low toxicity levels at daily administration. However, slight changes were noted in body weight and organ weights (increased liver and kidney weights), particularly at higher doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 100 mg/kg body weight per day based on systemic effects observed at higher doses.

Genotoxicity

Genotoxicity studies conducted using Salmonella typhimurium strains (TA 98, TA 100) indicated that TPO did not exhibit mutagenic properties under the tested conditions. The concentrations tested ranged from 312.5 µg to 5000 µg per plate with and without metabolic activation .

Environmental Impact

TPO's impact on environmental microbiota was assessed through studies on aerobic microorganisms. Results indicated minimal inhibition of respiration rates in activated sludge at concentrations up to 100 mg/L, suggesting low environmental hazard potential .

Case Study 1: Photopolymerization Efficiency

A comparative study evaluated the efficiency of TPO against other photoinitiators in photopolymerization processes under LED irradiation at 405 nm. TPO demonstrated superior performance with notable absorption properties and faster polymerization rates compared to traditional systems . This efficiency makes it a preferred choice in advanced manufacturing processes like 3D printing.

Case Study 2: Biocompatibility in Dental Composites

Research focusing on dental materials incorporated TPO as a photoinitiator in resin composites. The study aimed to assess mechanical properties and cytotoxicity. Results showed that composites containing TPO had favorable mechanical properties while exhibiting lower cytotoxicity compared to conventional photoinitiators .

Summary of Findings

Study Type Findings
Acute ToxicitySymptoms include lethargy and increased salivation; reversible effects noted at lower doses .
Chronic ToxicityNOAEL established at 100 mg/kg; slight organ weight changes observed .
GenotoxicityNo mutagenic effects observed in bacterial assays .
Environmental ImpactMinimal impact on microbial respiration rates; low environmental hazard potential .
PhotopolymerizationSuperior efficiency as a photoinitiator compared to traditional systems .
BiocompatibilityFavorable mechanical properties with lower cytotoxicity in dental applications .

Properties

IUPAC Name

[phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBMOBFQBJZBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469660
Record name Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620596-61-4
Record name Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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